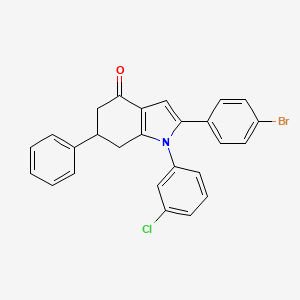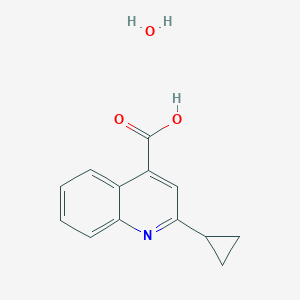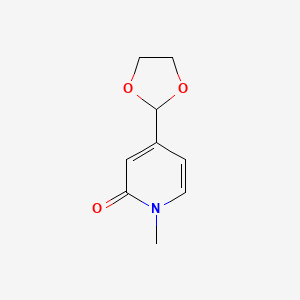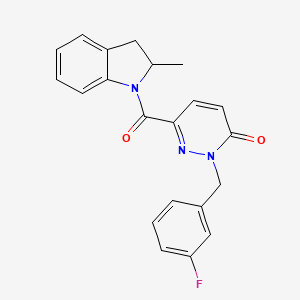
2-(4-Bromophenyl)-1-(3-chlorophenyl)-6-phenyl-5,6,7-trihydroindol-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Bromophenyl)-1-(3-chlorophenyl)-6-phenyl-5,6,7-trihydroindol-4-one, or 4-BPCP, is a small molecule that has been studied extensively in the scientific community. 4-BPCP is a member of the trihydroindolone family, which is a class of compounds that has been used in a wide range of applications, including medicinal, agricultural, and industrial. 4-BPCP has been found to have a variety of biological activities, such as anti-inflammatory, analgesic, and anti-cancer effects. Additionally, 4-BPCP has been studied for its potential use as a therapeutic agent for various diseases, including Alzheimer’s and Parkinson’s disease.
科学的研究の応用
Crystal Structures and Molecular Interactions
Studies have detailed the synthesis and crystal structures of related compounds, highlighting the importance of halogen substituents and their role in molecular interactions. For example, research on compounds like (2E)-1,4-bis(4-chlorophenyl)but-2-ene-1,4-dione and its bromo counterpart reveals the structural configuration and potential for intermolecular interactions facilitated by halogen atoms (Lastovickova, Scala, & Sausa, 2018). Such insights could be relevant for the design and development of new materials or pharmaceuticals, where molecular packing and interactions are crucial.
Antipathogenic Activity
Derivatives of halogenated compounds have been evaluated for their activity against various strains of pathogens, including yeasts and molds. A study assessing the antifungal potential of 3-(halogenated phenyl)-5-acyloxymethyl-2,5-dihydrofuran-2-ones against a range of pathogens indicates broad-spectrum in vitro activity, especially against Aspergillus spp. and fluconazole-resistant yeast isolates (Buchta et al., 2004). This suggests that compounds like "2-(4-Bromophenyl)-1-(3-chlorophenyl)-6-phenyl-5,6,7-trihydroindol-4-one" could have potential applications in developing new antifungal agents.
Synthesis and Antibacterial Activity
The synthesis and structural analysis of compounds with similar halogen substituents have led to the discovery of new antibacterial agents. For instance, new thiourea derivatives have been synthesized and shown to possess significant antibacterial and antibiofilm properties against Pseudomonas aeruginosa and Staphylococcus aureus strains (Limban, Marutescu, & Chifiriuc, 2011). Research in this direction could uncover the potential of "2-(4-Bromophenyl)-1-(3-chlorophenyl)-6-phenyl-5,6,7-trihydroindol-4-one" as a scaffold for developing novel antibacterial compounds.
Nonlinear Optical Properties
Investigations into the optical properties of halogen-substituted compounds have identified potential applications in the development of materials for optoelectronics. The study of linear, second, and third-order nonlinear optical properties of chalcone derivatives has demonstrated the significance of such compounds in semiconductor devices (Shkir, Irfan, AlFaify, Patil, & Al‐Sehemi, 2019). This area of research could be particularly relevant for "2-(4-Bromophenyl)-1-(3-chlorophenyl)-6-phenyl-5,6,7-trihydroindol-4-one" in exploring its potential in electronic and photonic applications.
特性
IUPAC Name |
2-(4-bromophenyl)-1-(3-chlorophenyl)-6-phenyl-6,7-dihydro-5H-indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19BrClNO/c27-20-11-9-18(10-12-20)24-16-23-25(29(24)22-8-4-7-21(28)15-22)13-19(14-26(23)30)17-5-2-1-3-6-17/h1-12,15-16,19H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXSJOQECMUCBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=C1N(C(=C2)C3=CC=C(C=C3)Br)C4=CC(=CC=C4)Cl)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 2-amino-6-boc-4,7-dihydro-5H-thieno[3,2-C]pyridine-3-carboxylate](/img/no-structure.png)
![Ethyl 4-(3-(benzo[d][1,3]dioxol-5-yloxy)propylsulfonamido)piperidine-1-carboxylate](/img/structure/B2594774.png)


![Methyl 3-{[(4-chlorobenzyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2594778.png)
![Methyl 2-[[5-[[(2-methoxybenzoyl)amino]methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2594780.png)
![2,3-dimethoxy-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2594782.png)
![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-5-morpholin-4-ylsulfonylfuran-2-carboxamide](/img/structure/B2594786.png)
![3-allyl-1,7-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2594788.png)

![(E)-N-[2-(4-Chlorophenyl)-5-methoxypentyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2594790.png)
